molecular formula C13H17NO B1471358 1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol CAS No. 1785224-21-6

1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1471358
CAS No.: 1785224-21-6
M. Wt: 203.28 g/mol
InChI Key: TUAQQJARJATZOK-UHFFFAOYSA-N
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Description

1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol, commonly referred to as 1-Methyl-2,3-dihydroindole (1-MDI), is an indole derivative that has been used in a variety of scientific applications. 1-MDI is a versatile compound that can be used as a building block in organic synthesis, as a reagent in biological systems, and as a probe for studying the structure and function of proteins.

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Indolyl-Tethered Spiro Compounds : Xu et al. (2021) developed a novel and efficient method for synthesizing indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction involving 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. The process involves alkenylation followed by an intramolecular Friedel-Crafts reaction, showcasing high chemo- and regioselectivity, with the potential for further derivatization of the products (Xu, Yu, Zhang, & Fan, 2021).

Fe(III)-Catalyzed Bicyclization : Li et al. (2018) established a Fe(III)-catalyzed bicyclization of yne-allenones with indoles, leading to the construction of 3-indolyl cyclobutarenes. This method highlights a green protocol using FeCl3 and ethanol, offering a high degree of atom economy and functional group compatibility (Li, Hao, Li, Tu, & Jiang, 2018).

Enantioselective Synthesis of Indolines : Kuang et al. (2018) reported an efficient method for the enantioselective synthesis of tetracyclic indolines with four continuous stereocenters using a three-component formal [2 + 2 + 2] cycloaddition reaction. This method provided tetracyclic indoline derivatives with excellent diastereo- and enantioselectivities, demonstrating the effectiveness of tandem enantiomeric enrichment in asymmetric multicomponent reactions (Kuang, Zhu, Zhou, Wang, Wang, & Tang, 2018).

Biological Activities

Antimicrobial Activity of Schiff Base Complexes : Cukurovalı et al. (2002) synthesized new Schiff base ligands containing cyclobutane and thiazole rings and investigated their antimicrobial activities. Some complexes exhibited significant activity against various microorganisms, highlighting the potential of cyclobutane-containing compounds in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Antitumor Activity of Nortopsentin Analogues : Carbone et al. (2013) synthesized new nortopsentin analogues and evaluated their effects in models of diffuse malignant peritoneal mesothelioma. The compounds showed potent antitumor activity, reducing cell proliferation and inducing apoptosis, which was enhanced in combination with paclitaxel (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).

Mechanism of Action

Target of Action

The compound 1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol, which is an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to have diverse biological activities and are used in the treatment of various disorders .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The indole nucleus in the compound binds to the receptors, leading to a series of biochemical reactions

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in its therapeutic effects.

Result of Action

The result of the compound’s action at the molecular and cellular level is a complex interplay of its interactions with its targets and the subsequent changes in biochemical pathways. This can lead to various therapeutic effects, depending on the specific pathways affected .

Biochemical Analysis

Biochemical Properties

1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses, potentially leading to anti-inflammatory effects . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that indole derivatives can undergo degradation over time, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as alterations in cell proliferation or apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may lead to toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a role in the metabolism of indole derivatives . For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . Additionally, it may affect metabolic flux by altering the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-ylmethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(7-3-8-13)10-14-9-6-11-4-1-2-5-12(11)14/h1-2,4-5,15H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAQQJARJATZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol
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1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol
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